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molecular formula C15H17N3O B8539631 3,4-diamino-N-(3,4-dimethylphenyl)benzamide

3,4-diamino-N-(3,4-dimethylphenyl)benzamide

Cat. No. B8539631
M. Wt: 255.31 g/mol
InChI Key: PEMZDJGXMBTHKB-UHFFFAOYSA-N
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Patent
US08222248B2

Procedure details

A suspension of give 4-amino-N-(3,4-dimethyl-phenyl)-3-nitro-benzamide (560 mg) and platinum oxide (50 mg) in ethanol (50 mL) was hydrogenated at 50 psi for 3 h. The catalyst was filtered through Celite and the filtrate evaporated to give 3,4-diamino-N-(3,4-dimethylphenyl)-benzamide as a brownish foam; MS (m/z) 256 (M+1).
Quantity
560 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:18]=[CH:17][C:5]([C:6]([NH:8][C:9]2[CH:14]=[CH:13][C:12]([CH3:15])=[C:11]([CH3:16])[CH:10]=2)=[O:7])=[CH:4][C:3]=1[N+:19]([O-])=O>C(O)C.[Pt]=O>[NH2:19][C:3]1[CH:4]=[C:5]([CH:17]=[CH:18][C:2]=1[NH2:1])[C:6]([NH:8][C:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[C:11]([CH3:16])[CH:10]=1)=[O:7]

Inputs

Step One
Name
Quantity
560 mg
Type
reactant
Smiles
NC1=C(C=C(C(=O)NC2=CC(=C(C=C2)C)C)C=C1)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered through Celite
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1C=C(C(=O)NC2=CC(=C(C=C2)C)C)C=CC1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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